molecular formula C15H12ClFO B1327566 3-(3-Chlorophenyl)-3'-fluoropropiophenone CAS No. 898786-98-6

3-(3-Chlorophenyl)-3'-fluoropropiophenone

Cat. No.: B1327566
CAS No.: 898786-98-6
M. Wt: 262.7 g/mol
InChI Key: SSOZIRPRMFPWQR-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group and a fluorophenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and 3-fluorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Types of Reactions:

    Oxidation: 3-(3-Chlorophenyl)-3’-fluoropropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation products include carboxylic acids and quinones.
  • Reduction products include secondary alcohols.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

3-(3-Chlorophenyl)-3’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and fluorophenyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.

    3-Fluoromethcathinone: Another synthetic cathinone with a fluorophenyl group, used for comparison in pharmacological studies.

Uniqueness: 3-(3-Chlorophenyl)-3’-fluoropropiophenone is unique due to the combination of chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOZIRPRMFPWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644428
Record name 3-(3-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-98-6
Record name 1-Propanone, 3-(3-chlorophenyl)-1-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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